molecular formula C15H12N6 B8378681 1-(3-Pyrrol-1-yl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine

1-(3-Pyrrol-1-yl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine

Cat. No. B8378681
M. Wt: 276.30 g/mol
InChI Key: USEQSQAGYIALSA-UHFFFAOYSA-N
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Description

1-(3-Pyrrol-1-yl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine is a useful research compound. Its molecular formula is C15H12N6 and its molecular weight is 276.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Pyrrol-1-yl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Pyrrol-1-yl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Pyrrol-1-yl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine

Molecular Formula

C15H12N6

Molecular Weight

276.30 g/mol

IUPAC Name

1-(3-pyrrol-1-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H12N6/c16-14-13-9-19-21(15(13)18-10-17-14)12-5-3-4-11(8-12)20-6-1-2-7-20/h1-10H,(H2,16,17,18)

InChI Key

USEQSQAGYIALSA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC=C2)N3C4=NC=NC(=C4C=N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(3-Bromo-phenyl)-1H-pyrrole (0.3 g, 1.0 eq, 1.35 mmol) and cyclohexane-1,2-diamine (0.03 g, 0.2 eq, 0.27 mmol) were added to a pre-stirred mixture of 1H-Pyrazolo[3,4-d]pyrimidin-4-ylamine (0.22 g, 1.2 eq, 1.62 mmol), copper iodide (0.013 g, 0.5 eq, 0.68 mmol) and potassium phosphate (0.6 g, 2.1 eq, 2.84 mmol) in DMF (8 ml) under an inert atmosphere. The reaction mixture was then stirred at 110° C. for 24 hours, and allowed to cool to room temperature. Ethyl acetate (8 ml) was then added to the reaction mixture which was then filtered through a plug of silica, which was then washed with a further portion of ethylacetate (20 ml). The filtrate was concentrated to dryness in vacuo and the resultant residue was purified by column chromatography using DCM/MeOH (95:5) as eluent to yield the title compound as an off-white solid (18 mg, 0.07 mmol, 5%). LCMS: [M+H]+=277, Rt=1.80 min, 97% purity.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.013 g
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
5%

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